molecular formula C10H10N2O3 B3054166 Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 58610-61-0

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B3054166
CAS No.: 58610-61-0
M. Wt: 206.2 g/mol
InChI Key: SRAULGKDQYDQCY-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 58610-61-0) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.201 g/mol . It features a dihydropyridine core substituted with a cyano group at position 5, a methyl group at position 4, and an ethoxycarbonyl moiety at position 2. The compound exists in a keto-enol tautomeric equilibrium due to the labile hydrogen at the 6-oxo position, which influences its reactivity and intermolecular interactions .

Key applications include its role as an intermediate in pharmaceutical synthesis and chemical research, particularly in the development of bioactive molecules targeting adenosine receptors or other heterocyclic systems . It is commercially available for research purposes, with recommended storage at 2–8°C and dissolution in solvents like DMSO for experimental use .

Properties

IUPAC Name

ethyl 5-cyano-4-methyl-6-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-6(2)7(5-11)9(13)12-8/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAULGKDQYDQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=O)N1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298310
Record name NSC122408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-61-0
Record name NSC122408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyanoacetohydrazide with ethyl acetoacetate under basic conditions. The reaction typically proceeds through a cyclization process, forming the desired pyridine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is significant in synthetic organic chemistry for constructing complex molecules.
  • Calcium Channel Modulation: Some 1,6-dihydropyridines act as calcium channel modulators and are used to treat cardiovascular diseases. Research explores whether this compound has similar properties and applications.
  • Interaction Studies: Interaction studies involving this compound focus on its binding properties with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways, which is crucial for understanding its therapeutic potential and guiding further drug development efforts.

Comparable Compounds

This compound shares structural similarities with other compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl cyanoacetateCyano and ester functional groupsCommonly used in organic synthesis
4-MethylpyridineSimple pyridine derivativeLacks the cyano and carbonyl functionalities
2-CyanoacrylateCyano group attached to an acrylatePrimarily used as adhesives
3-CyanopyridineCyano group at position three on pyridineDifferent position of cyano group

Mechanism of Action

The mechanism by which Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 6-oxo-1,6-dihydropyridine derivatives. Below is a comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Applications Reference
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate 5-CN, 4-CH₃, 2-COOEt C₁₀H₁₀N₂O₃ Not reported Research intermediate; tautomerism-dependent H-bonding
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7) 5-CH₃, 3-COOEt C₉H₁₁NO₃ Not reported Structural similarity (92%); lacks cyano group
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (CAS: 77837-09-3) 1-Ph, 3-COOMe C₁₃H₁₁NO₃ Not reported Aromatic substitution enhances π-π stacking
Ethyl 5-cyano-1-(3-chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(3-Cl-Ph), pyridazine core C₁₆H₁₃ClN₄O₃ 109–110 Adenosine A1 receptor modulation; higher yield (63%)
2-Amino-5-bromopyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate monohydrate Ionic salt with Br substitution C₁₁H₁₁BrN₃O₄ Not reported Strong H-bonding networks (R₂²(8) motifs)

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: The cyano group at position 5 in the target compound enhances electrophilicity, facilitating nucleophilic additions, whereas methyl at position 4 sterically hinders certain reactions . Ethyl esters (e.g., C₆H₅-COOEt) generally improve lipid solubility compared to methyl esters, impacting bioavailability in drug design .

Thermal Stability :

  • Pyridazine derivatives with electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in compound 12c ) exhibit higher melting points (up to 223°C) due to strengthened intermolecular forces. The target compound’s melting point is unreported but likely lower due to fewer polar substituents.

Hydrogen-Bonding and Crystal Packing: The target compound’s 6-oxo group participates in keto-enol tautomerism, enabling hydrogen-bonded networks similar to those observed in 6-hydroxypicolinic acid derivatives . In contrast, ionic salts (e.g., bromopyridinium carboxylates) form robust 2D networks via N–H⋯O and O–H⋯O interactions .

Biological Activity

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 58610-61-0) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and other pharmacological properties, supported by relevant data tables and research findings.

This compound has the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol. Its structure features a pyridine ring with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₃
Molecular Weight206.20 g/mol
CAS Number58610-61-0
Purity97%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

Key Findings:

  • The compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Inhibition zones ranged from moderate to excellent, with MIC values as low as 0.5 μg/mL for certain strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been studied in various cancer cell lines. The compound shows promise as a potential anticancer agent.

Case Study:
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the compound significantly inhibited cell proliferation, with an IC50 value of approximately 12 μM. This suggests that it may be effective in targeting specific cancer types .

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-23112
HeLa9
A54915

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in critical pathways such as DNA synthesis and repair. It has been identified as a potential inhibitor of key enzymes involved in these processes.

Enzymatic Inhibition:
Research indicates that the compound may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and cell division .

Q & A

Q. What are the implications of substituent variations (e.g., aryl groups) on the compound's supramolecular assembly, as observed in related derivatives?

  • Methodological Answer :
  • Bulky substituents (e.g., 4-iodophenyl) disrupt π-π stacking, leading to altered crystal packing.
  • Polar groups (e.g., 4-hydroxyphenyl) enhance hydrogen bonding networks, increasing lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

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